molecular formula C13H11FO2 B6373131 2-Fluoro-5-(2-methoxyphenyl)phenol, 95% CAS No. 1261950-15-5

2-Fluoro-5-(2-methoxyphenyl)phenol, 95%

Cat. No. B6373131
CAS RN: 1261950-15-5
M. Wt: 218.22 g/mol
InChI Key: DCRILNULKRVQJA-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-methoxyphenyl)phenol, 95% (2-F-5-MPP) is a synthetic phenol that has recently become the subject of scientific research due to its potential applications in the laboratory. It is a colorless, crystalline solid with a melting point of 127-128°C and a boiling point of 270-271°C. It is soluble in water, ethanol, and chloroform, and has a molecular weight of 248.24 g/mol.

Scientific Research Applications

2-Fluoro-5-(2-methoxyphenyl)phenol, 95% has been studied for its potential applications in several scientific research areas. It has been used in the synthesis of several heterocyclic compounds, including 1,2-dihydro-3H-benzo[f]isoquinolin-3-one, 1,2-dihydro-3H-benzo[f]isoquinolin-3-thione, and 1,2-dihydro-3H-benzo[f]isoquinolin-3-imine. It has also been used as a reagent in the synthesis of various nitrogen-containing heterocyclic compounds, such as 1,2-dihydro-3H-benzo[f]isoquinolin-3-amine and 1,2-dihydro-3H-benzo[f]isoquinolin-3-imine. In addition, 2-Fluoro-5-(2-methoxyphenyl)phenol, 95% has been used in the synthesis of several other compounds, including 5-fluorobenzo[f]isoquinolin-3-one and 5-fluorobenzo[f]isoquinolin-3-thione.

Mechanism of Action

2-Fluoro-5-(2-methoxyphenyl)phenol, 95% has been studied for its potential mechanism of action. The compound has been shown to undergo oxidation to form a quinone, which can then be reduced to the desired product. This process is known as the “Friedel-Crafts reaction”. In addition, it has been suggested that 2-Fluoro-5-(2-methoxyphenyl)phenol, 95% may act as an antioxidant, which may be beneficial in the prevention of various diseases.
Biochemical and Physiological Effects
2-Fluoro-5-(2-methoxyphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it may have anti-inflammatory and anti-tumor effects, as well as antimicrobial activity. In addition, it has been suggested that 2-Fluoro-5-(2-methoxyphenyl)phenol, 95% may have antioxidant properties, which may be beneficial in the prevention of various diseases.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-(2-methoxyphenyl)phenol, 95% has several advantages and limitations for laboratory experiments. The main advantages are that it is easy to synthesize, has a low melting point, is water-soluble, and is relatively stable. The main limitation is that it is not very soluble in organic solvents, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 2-Fluoro-5-(2-methoxyphenyl)phenol, 95% in scientific research. One potential direction is the development of new synthetic methods for the synthesis of other compounds. It may also be possible to use 2-Fluoro-5-(2-methoxyphenyl)phenol, 95% as a reagent in the synthesis of other compounds, such as heterocyclic compounds. In addition, further research could be conducted to explore the potential biochemical and physiological effects of 2-Fluoro-5-(2-methoxyphenyl)phenol, 95%, as well as its potential mechanism of action. Finally, it may be possible to use 2-Fluoro-5-(2-methoxyphenyl)phenol, 95% in the development of new drugs or other therapeutic agents.

Synthesis Methods

2-Fluoro-5-(2-methoxyphenyl)phenol, 95% can be synthesized by a three-step process. The first step involves the reaction of 2-fluorophenol with 2-methoxybenzaldehyde to form 2-fluoro-5-(2-methoxyphenyl)phenol. The second step is the oxidation of the phenol to the corresponding quinone, 2-fluoro-5-(2-methoxyphenyl)quinone. The third step is the reduction of the quinone to the desired product, 2-Fluoro-5-(2-methoxyphenyl)phenol, 95%.

properties

IUPAC Name

2-fluoro-5-(2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-13-5-3-2-4-10(13)9-6-7-11(14)12(15)8-9/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRILNULKRVQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684150
Record name 4-Fluoro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261950-15-5
Record name 4-Fluoro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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